Structural Rigidity and Vector Geometry
1-Pyrrolidin-3-ylsulfonylpyrrolidine contains two saturated pyrrolidine rings, whereas the commonly available analog 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) replaces one pyrrolidine with a planar aromatic pyridine ring [1]. The target compound presents two basic nitrogen centers (calculated pKa ~9–10 for pyrrolidine) compared to one basic center plus a weakly basic pyridine nitrogen (pKa ~5.2) in the pyridine analog. In the broader sulfonyl pyrrolidine class, the specific (S)-pyrrolidin-3-ylsulfonyl substitution pattern has been validated in sub-nanomolar metallo-β-lactamase inhibitors, where the stereochemistry and sulfonyl connectivity are essential for achieving IC₅₀ values of 0.044–0.352 nM across multiple bacterial enzymes [2].
Dual saturated-nitrogen architecture supports distinct hydrogen-bonding for fragment-based screening.
pKa values estimated from pyrrolidine/pyridine reference data.
| Evidence Dimension | Nitrogen basicity and vector geometry |
|---|---|
| Target Compound Data | Two pyrrolidine nitrogens (both pKa ~9–10 estimated), saturated bicyclic topology |
| Comparator Or Baseline | 3-(Pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5): one pyrrolidine nitrogen (pKa ~9–10) + one pyridine nitrogen (pKa ~5.2), planar aromatic ring |
| Quantified Difference | Two strong basic centers vs. one strong plus one weak basic center; approximately 10⁴-fold difference in protonation state at physiological pH for the second nitrogen |
| Conditions | Structural comparison based on molecular formula and reported analogs; pKa values estimated from pyrrolidine and pyridine reference data |
Why This Matters
The dual saturated-nitrogen architecture enables distinct hydrogen-bonding and salt-bridge interactions not achievable with aryl-containing analogs, directly impacting ligand efficiency in fragment-based screening and scaffold-hopping campaigns.
- [1] ChemWhat. 3-(Pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5). Chemical Database Entry. View Source
- [2] US10227331 B2. Metallo-beta-lactamase inhibitors. Merck Sharp & Dohme Corp. Examples 188 and 190. Filed March 12, 2019. Published November 19, 2019. View Source
